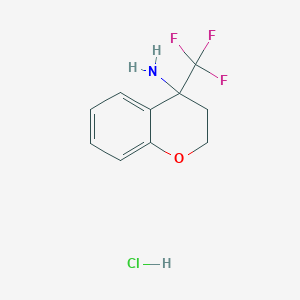
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the trifluoromethylation of a benzopyran precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated benzopyrans and related structures, such as:
- Fluoxetine
- Celecoxib
- Bicalutamide
- Aprepitant
Uniqueness
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to its specific trifluoromethylation pattern and the presence of the amine hydrochloride group. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a synthetic compound with potential therapeutic applications. Its unique structural features, particularly the trifluoromethyl group and the benzopyran core, suggest various biological activities, including antimicrobial and antidiabetic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.
- Molecular Formula : C10H11ClF3NO
- Molecular Weight : 253.65 g/mol
- CAS Number : 2060005-51-6
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
-
Antimicrobial Activity :
- The benzopyran derivatives have shown promising antimicrobial properties against various pathogens. A study indicated that compounds similar to 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran exhibited significant inhibition against fungal strains such as Candida albicans and bacterial strains including Staphylococcus aureus and Escherichia coli .
Case Studies and Efficacy
Several studies have highlighted the efficacy of related benzopyran derivatives:
- Antidiabetic Effects :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydrochromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9;/h1-4H,5-6,14H2;1H |
InChI Key |
DKZBDNHVYKQRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















